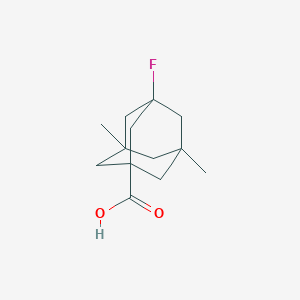

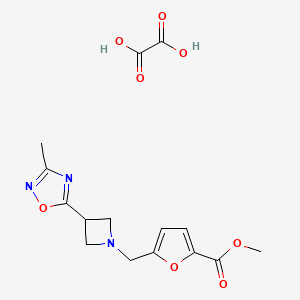

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is a fluorinated derivative of adamantane, characterized by its unique structural features which influence its chemical and physical properties. The presence of fluorine and methyl groups on the adamantane framework significantly alters the molecule's reactivity and interaction capabilities.

Synthesis Analysis

The synthesis of fluorinated adamantane derivatives often involves multi-step organic reactions, including fluorination, methylation, and carboxylation processes. While specific synthesis pathways for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid are not detailed in the available literature, analogous compounds, such as fluorinated cyclopentane and cyclopropane carboxylic acids, have been synthesized through methods like direct fluorination, nucleophilic substitution, and carboxylation reactions (Sloan & Kirk, 1997).

Aplicaciones Científicas De Investigación

Radiolabeling and Biological Evaluation

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid and related compounds have been explored in the field of radiolabeling for PET imaging agents. For example, the synthesis, radiolabeling, and biological evaluation of various stereo-isomers of fluoro-cyclopentane carboxylic acids have been conducted. These compounds, after being radiolabeled, have shown promise in tumor imaging in gliosarcoma and prostate carcinoma models, highlighting their potential in medical diagnostics and cancer research (Pickel et al., 2021).

Synthesis and Chemical Reactions

The synthesis of various fluorinated carboxylic acids, including those similar to 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, has been a significant area of research. For instance, the synthesis of mono- and difluoronaphthoic acids, which are structurally related, has been described, showcasing the diverse chemical reactions and synthetic pathways available for such compounds (Tagat et al., 2002).

Synthesis of Functionalized Adamantanes

Research on the synthesis of functionalized adamantanes from fluoroadamantanes has been conducted. This includes the selective introduction of various functional groups to the adamantane skeleton, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varied properties (Aoyama & Hara, 2009).

Fluorination of Heteroaromatic Carboxylic Acids

The fluorination of heteroaromatic carboxylic acids, including the generation of fluorinated dimer products, has been studied. This research is relevant to understanding the chemical properties and reactions of compounds like 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, particularly in the context of synthesizing novel fluorinated compounds (Yuan et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray . In case of inadequate ventilation, respiratory protection should be worn .

Mecanismo De Acción

The presence of the carboxylic acid group (-COOH) suggests that it can participate in hydrogen bonding, which can influence its interaction with biological targets. The fluorine atom and the two methyl groups attached to the adamantane ring could potentially influence the compound’s lipophilicity and thus its ability to cross cell membranes .

Propiedades

IUPAC Name |

3-fluoro-5,7-dimethyladamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICNDQGYOZXKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)F)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)